Antibiotic OA 6129B(sub 2)
Description
Historical Context of Carbapenem (B1253116) Discovery and Development
The journey into the world of carbapenem antibiotics began in the latter half of the 20th century, driven by the urgent need to combat emerging bacterial resistance to existing β-lactam drugs like penicillins and cephalosporins. A pivotal moment came in 1976 with the discovery of the olivanic acids, which were isolated from Streptomyces clavuligerus. ontosight.ai These were among the first compounds identified with the characteristic carbapenem backbone. ontosight.ai However, their inherent chemical instability prevented their development as clinical antibiotics. nih.gov
A significant breakthrough occurred in the same year with the isolation of thienamycin (B194209) from the fermentation broths of Streptomyces cattleya. nih.gov Thienamycin exhibited remarkable, broad-spectrum antibacterial activity and was the first naturally derived carbapenem to show therapeutic promise. nih.gov Despite its potency, thienamycin itself was too unstable for direct clinical use. This challenge spurred intensive research efforts by medicinal chemists to create more stable derivatives. This work culminated in the development of imipenem (B608078), a more stable N-formimidoyl derivative of thienamycin, which became the first carbapenem antibiotic to be marketed for clinical use in 1985. ontosight.ainih.gov
Classification and Structural Characteristics of Carbapenem Antibiotics
Carbapenems are classified as β-lactam antibiotics, a group that also includes penicillins, cephalosporins, and monobactams. Their core chemical structure is the carbapenem nucleus, a bicyclic system composed of a β-lactam ring fused to a five-membered ring. A key distinguishing feature of carbapenems compared to penicillins is the substitution of a carbon atom for the sulfur atom at the C-1 position and the presence of a double bond between C-2 and C-3 of the five-membered ring. ontosight.aiscite.ai
A critical structural feature for the bioactivity of most carbapenems is the hydroxyethyl (B10761427) side chain at the C-6 position. The specific trans stereochemistry of this side chain is crucial for the molecule's potent antibacterial activity and, importantly, provides significant resistance to hydrolysis by many bacterial β-lactamase enzymes. Modifications to the side chain at the C-2 position are the primary source of variation among different carbapenem antibiotics, influencing their antibacterial spectrum and pharmacological properties. ontosight.ai
Overview of Naturally Occurring Carbapenems and Their Significance
Nature has proven to be a rich source of carbapenem diversity. Following the initial discovery of thienamycin, extensive screening programs led to the isolation of over 50 naturally occurring carbapenem compounds. nih.govresearchgate.net These natural products, primarily produced by various species of Streptomyces, include well-known families such as the epithienamycins, olivanic acids, and the PS series of antibiotics. researchgate.net
The significance of these naturally occurring carbapenems is twofold. Firstly, they have served as the foundational "lead compounds" for the development of clinically essential synthetic and semi-synthetic carbapenems. researchgate.net Thienamycin, in particular, is considered the parent compound for all subsequent carbapenems. pnas.org Secondly, the study of their biosynthesis in producer organisms has unveiled the complex and elegant enzymatic pathways that nature employs to construct these potent antibacterial agents, offering valuable tools and knowledge for biotechnology and synthetic biology. bioline.org.br
Introduction to the OA-6129 Group of Carbapenems (OA-6129A, OA-6129B₁, OA-6129B₂, OA-6129C)
The OA-6129 group of antibiotics is a family of new carbapenem compounds produced by Streptomyces sp. OA-6129. nih.govacs.org This group consists of four primary members: OA-6129A, OA-6129B₁, OA-6129B₂, and OA-6129C. A defining structural feature of all members of this group is the presence of a pantetheinyl side chain at the C-3 position of the carbapenem core. nih.govacs.org
The individual members of the OA-6129 group are biosynthetically related through a series of specific enzymatic modifications. bioline.org.brpnas.org OA-6129A is the initial compound in this pathway. It undergoes hydroxylation at the C-8 position to form OA-6129B₂. Subsequently, OA-6129B₂ is isomerized at the C-6 position to yield OA-6129B₁. The final member of the series, OA-6129C, is formed by the sulfonation of the C-8 hydroxyl group of OA-6129B₁. bioline.org.brpnas.org
Table 1: The OA-6129 Group of Carbapenems
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| OA-6129A | C₂₀H₃₁N₃O₇S | Parent compound with an ethyl group at C-6 and a pantetheinyl side chain at C-3. naturalproducts.net |
| OA-6129B₂ | C₂₀H₃₁N₃O₈S | Hydroxylated derivative of OA-6129A at the C-8 position (1-hydroxyethyl side chain at C-6). |
| OA-6129B₁ | C₂₀H₃₁N₃O₈S | C-6 stereoisomer of OA-6129B₂. |
| OA-6129C | C₂₀H₃₁N₃O₁₁S₂ | Sulfonated derivative of OA-6129B₁ at the C-8 hydroxyl group. |
Biosynthetic Relationship of OA-6129 Group to Other Carbapenems (e.g., PS-5, Epithienamycins)
One of the most significant aspects of the OA-6129 group is its role as a direct biosynthetic precursor to other important carbapenems, such as PS-5 and the epithienamycins. nih.govresearchgate.netnih.gov This crucial link was elucidated through studies of Streptomyces fulvoviridis, a known producer of PS-5 and epithienamycins. nih.govnih.gov
Researchers created a mutant strain of S. fulvoviridis that was unable to produce its usual carbapenems. Instead, this "blocked mutant" accumulated the four members of the OA-6129 group (A, B₁, B₂, and C). nih.govnih.gov This finding strongly indicated that the OA-6129 compounds are intermediates in the biosynthetic pathway of PS-5 and epithienamycins.
The key enzymatic step that was blocked in the mutant strain involves an enzyme named A933 acylase. pnas.org In the wild-type organism, A933 acylase functions to cleave the pantetheinyl side chain from the OA-6129 compounds, a process known as depantothenylation. nih.gov This removal is a critical step in converting the OA-6129 intermediates into carbapenems like PS-5 and epithienamycins A and C. nih.govpnas.org The inability of the mutant to perform this step led to the accumulation of the OA-6129 precursors, thereby revealing their central role in the broader biosynthetic map of naturally occurring carbapenems. bioline.org.brpnas.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
82475-10-3 |
|---|---|
Molecular Formula |
C20H31N3O8S |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(5R,6S)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H31N3O8S/c1-10(25)14-11-8-12(15(19(30)31)23(11)18(14)29)32-7-6-21-13(26)4-5-22-17(28)16(27)20(2,3)9-24/h10-11,14,16,24-25,27H,4-9H2,1-3H3,(H,21,26)(H,22,28)(H,30,31)/t10-,11+,14+,16-/m0/s1 |
InChI Key |
HNLNYXRYILRJHY-CIGZNWKYSA-N |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Origin of Product |
United States |
Biosynthesis of Antibiotic Oa 6129b₂
Producing Microorganisms: Streptomyces sp. OA-6129 as a Primary Producer
The primary producer of the OA-6129 group of carbapenem (B1253116) antibiotics, including OA-6129B₂, is the actinomycete Streptomyces sp. OA-6129. nih.gov The genus Streptomyces is renowned for its remarkable capacity to synthesize a vast array of secondary metabolites with diverse biological activities. researchgate.netjst.go.jp These Gram-positive, filamentous bacteria are ubiquitous in soil and aquatic environments and are the source of approximately 80% of known antibiotics. jst.go.jp
The production of specific antibiotics is typically species-specific, and these compounds are thought to play a competitive role in the microorganism's natural habitat. researchgate.netjst.go.jp The complex life cycle of Streptomyces, which involves the formation of mycelia and spores, is often linked to the production of these secondary metabolites. nih.gov The isolation and characterization of Streptomyces sp. OA-6129 were pivotal for the discovery and subsequent biosynthetic investigation of the OA-6129 carbapenems. nih.gov
Precursor Compounds and Early Biosynthetic Intermediates
The biosynthesis of the fundamental carbapenem core structure, which is the scaffold of OA-6129B₂, originates from primary metabolites. Isotope labeling studies have firmly established that the bicyclic ring system is derived from the amino acid glutamate and acetate (B1210297) . nih.gov
The pathway is understood to initiate with the condensation of Malonyl-CoA (an acetate derivative) and L-glutamate-γ-semialdehyde (or its cyclized form, L-pyrrolidine-5-carboxylic acid). wikipedia.orgkegg.jpnih.gov This key step is catalyzed by a carboxymethylproline synthase (a homolog of CarB), which stereospecifically joins the two precursors. nih.gov Following this, a β-lactam synthetase (a homolog of CarA) utilizes ATP to forge the four-membered β-lactam ring, resulting in the saturated carbapenam (B8450946) core. wikipedia.org Subsequent enzymatic modifications, including desaturation and stereochemical inversion at the C-5 position, are required to form the final carbapenem nucleus upon which further structural modifications occur. kegg.jpcmu.edu
| Precursor Molecule | Contribution to Carbapenem Structure |
| Glutamate | Forms the five-membered pyrroline (B1223166) ring |
| Acetate (via Malonyl-CoA) | Provides the carbon atoms for the β-lactam ring |
This interactive table summarizes the primary building blocks for the core carbapenem structure.
Enzymatic Pathways in OA-6129 Biosynthesis
The assembly of OA-6129B₂ from its basic precursors is orchestrated by a suite of specialized enzymes. Key enzymatic families, including acylases and oxygenases, play critical roles in the later, tailoring stages of the biosynthetic pathway, ultimately defining the final structure and activity of the molecule.
A defining feature of the OA-6129 carbapenems is the presence of a pantetheinyl side chain at the C-3 position. nih.gov The removal, or depantothenylation, of this side chain is a critical step in the biosynthetic pathway that connects the OA-6129 compounds to other carbapenems like PS-5. nih.gov
Research has demonstrated that L- and D-amino acid acylases are capable of catalyzing this depantothenylation reaction. nih.gov In a key study, a blocked mutant strain of Streptomyces fulvoviridis that produced OA-6129 compounds was used to investigate this conversion. Cell-free extracts from the parent strain could convert OA-6129A to NS-5, a reaction the mutant could not perform, highlighting the role of an acylase. nih.gov Interestingly, the phosphorylation state of the side chain can influence this enzymatic step; OA-6129A and OA-6129B₂ phosphates were found to be resistant to the A933 acylase, whereas the non-phosphorylated forms were readily depantothenylated. frontiersin.org
Much of the structural diversity observed in the carbapenem family arises from oxidative modifications of the side chains. nih.gov Non-heme Fe(II)/α-ketoglutarate-dependent oxygenases are key enzymes that catalyze these tailoring reactions. nih.govnih.gov
While the specific oxygenases for the OA-6129 pathway have not been detailed, extensive research on the closely related thienamycin (B194209) biosynthesis in Streptomyces cattleya provides a strong model. wikipedia.orgkegg.jp In this system, two such enzymes, ThnG and ThnQ, are responsible for oxidizing the C-2 and C-6 side chains, respectively. nih.govkegg.jp These enzymes can catalyze reactions like desaturation and hydroxylation. wikipedia.orgkegg.jp It is proposed that orthologous enzymes perform similar functions in other carbapenem-producing streptomycetes, including Streptomyces sp. OA-6129, to generate the specific side-chain structures characteristic of the OA-6129 series. wikipedia.orgkegg.jp
In Streptomyces, the genes encoding the enzymes for the biosynthesis of a specific antibiotic are almost always clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govfrontiersin.org These BGCs contain all the necessary genetic information, including genes for the core scaffold synthesis, tailoring enzymes, regulatory proteins, and sometimes self-resistance mechanisms. mdpi.com
While the complete BGC for OA-6129 has not been explicitly characterized, it is expected to share homology with other known carbapenem BGCs, such as the one for thienamycin. nih.gov A typical carbapenem BGC would contain:
Core Synthesis Genes: Homologs of carA, carB, and carC responsible for constructing the basic carbapenem ring. nih.gov
Tailoring Enzyme Genes: Genes encoding for oxygenases, acylases, and other enzymes that modify the core structure. nih.gov
Regulatory Genes: Genes that control the expression of the entire cluster, ensuring antibiotic production occurs at the appropriate time. nih.gov
Analysis of various Streptomyces genomes reveals a vast diversity of BGCs, many of which are "silent" under standard laboratory conditions, indicating a rich, untapped potential for new antibiotic discovery. mdpi.comnih.gov
Directed Mutagenesis and Biosynthetic Blocked Mutants in Elucidating Pathways
The use of biosynthetic blocked mutants has been an indispensable tool for deciphering the steps in carbapenem biosynthesis. By intentionally disabling a gene encoding a specific enzyme, researchers can cause the accumulation of the intermediate substrate for that enzyme, providing clear evidence of its position in the pathway.
A pivotal study in understanding the role of the OA-6129 compounds utilized this approach. A mutant of Streptomyces fulvoviridis (a producer of several carbapenems like PS-5 and epithienamycins) was generated that was deficient in an acylase. nih.gov This blocked mutant, numbered 1501, ceased to produce its normal profile of antibiotics and instead accumulated OA-6129 A, B₁, B₂, and C. nih.gov This experiment provided strong evidence that the OA-6129 antibiotics are direct precursors to other carbapenems. nih.gov
Further mutagenesis of the acylase-defective mutant 1501 was performed to generate different types of producers, including strains that specifically accumulated OA-6129B₂. nih.gov These genetic manipulation techniques not only help to elucidate the biosynthetic sequence but also provide a means for the fermentative production of specific, desired carbapenem compounds. nih.gov
| Mutant Strain | Genetic Defect | Accumulated Products | Biosynthetic Implication |
| S. fulvoviridis 1501 | Acylase-defective | OA-6129 A, B₁, B₂, C | OA-6129 group are precursors to PS-5, etc. nih.gov |
| Mutant 4N 3607 | Further mutation of 1501 | OA-6129 A + B₂ | Demonstrates bioconversion sequence nih.gov |
This interactive table showcases key findings from mutagenesis studies in carbapenem biosynthesis.
Cell-Free System Analysis of Biosynthetic Conversions
The investigation into the biosynthesis of the carbapenem antibiotic OA-6129B₂ has been significantly advanced through the use of cell-free systems. These in vitro setups, utilizing crude cell extracts or purified enzymes, allow for the detailed study of specific biosynthetic steps without the complexities of whole-cell metabolism. Research in this area has been pivotal in understanding the role of OA-6129B₂ as a precursor and identifying the enzymes responsible for its transformation.
A key breakthrough in this field came from studies on Streptomyces fulvoviridis A933 17M9, a producer of various carbapenem antibiotics, including PS-5 and epithienamycins. A mutant strain, designated as 1501, was developed that was blocked in the later stages of carbapenem biosynthesis. This mutant was found to accumulate a group of carbapenem compounds designated as OA-6129, which included OA-6129A, OA-6129B₁, OA-6129B₂, and OA-6129C. This observation strongly suggested that the OA-6129 compounds are intermediates in the biosynthesis of other carbapenems.
To verify this hypothesis, cell-free extracts were prepared from both the parent S. fulvoviridis strain and the blocked mutant 1501. When OA-6129A was incubated with the cell-free extract from the parent strain, it was converted to the carbapenem NS-5. nih.gov In contrast, the cell-free extract from the mutant 1501 was unable to perform this conversion. nih.gov This experiment provided direct evidence for the precursor role of the OA-6129 compounds and indicated that the mutation in strain 1501 affected an enzyme responsible for their subsequent transformation.
Further research focused on isolating and characterizing the specific enzyme responsible for the conversion of the OA-6129 compounds. This led to the identification of an enzyme named A933 acylase from S. fulvoviridis. nih.gov This acylase was found to be responsible for the depantothenylation of the OA-6129 carbapenems, a crucial step in their conversion to other antibiotics like PS-5 and epithienamycins. nih.gov The A933 acylase catalyzes the removal of the pantetheinyl side chain from the OA-6129 molecules. nih.gov
The A933 acylase was characterized as an L-amino acid acylase with a molecular weight of approximately 100,000 daltons and a pI of 5.1. nih.gov Its optimal activity for N-chloroacetyl-L-phenylalanine was observed at 37°C and a pH of 7.0–7.5. nih.gov Interestingly, the enzyme was strongly inhibited by cobalt ions and p-chloromercuribenzoate. nih.gov In addition to its depantothenylating activity, A933 acylase was also shown to catalyze the acyl exchange of the pantetheinyl side chain of OA-6129 carbapenems with acyl-CoAs. nih.gov It was also discovered that L- and D-amino acid acylases could also depantothenylate the OA-6129 group of carbapenems in a cell-free system. nih.gov
While detailed kinetic data for the conversion of each specific OA-6129 compound is not extensively documented, the substrate specificity of A933 acylase has been qualitatively described. The enzyme is known to act on the OA-6129 group of carbapenems. The following table summarizes the observed and inferred enzymatic conversions in cell-free systems.
| Substrate | Enzyme/Cell-Free Extract | Product | Activity Observed |
| OA-6129A | S. fulvoviridis Parent Strain Cell-Free Extract | NS-5 | Conversion |
| OA-6129A | S. fulvoviridis Mutant 1501 Cell-Free Extract | No Conversion | No Activity |
| OA-6129 Carbapenems | A933 Acylase | Depantothenylated Carbapenems | Depantothenylation |
| OA-6129 Carbapenems & Acyl-CoA | A933 Acylase | Acyl-exchanged Carbapenems | Acyl Exchange |
| N-acetyl-L-amino acids | A933 Acylase | Deacetylated L-amino acids | Deacetylation |
| NS-5 & Acyl-CoA | A933 Acylase | Acylated NS-5 | Acylation |
These cell-free system analyses have been instrumental in piecing together the biosynthetic pathway of carbapenems related to OA-6129B₂. They have confirmed the role of the OA-6129 compounds as key intermediates and have identified and characterized the crucial enzyme, A933 acylase, responsible for their further transformation.
Structural Characterization and Chemical Modification of Antibiotic Oa 6129b₂
Elucidation of Chemical Structure via Spectroscopic Analysis
The determination of the intricate molecular architecture of Antibiotic OA-6129B₂ was heavily reliant on the application of various spectroscopic techniques. These methods provided crucial data on the connectivity of atoms and the stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural analysis of OA-6129B₂. nih.gov While specific detailed spectral data for OA-6129B₂ is part of a broader study, the general application of NMR in the analysis of related carbapenem (B1253116) antibiotics involves the use of ¹H and ¹³C NMR to determine the carbon-hydrogen framework. nih.govresearchgate.net Techniques such as quantitative ¹H NMR (qNMR) are instrumental in accurately determining the concentration and purity of complex molecules by integrating the signals of the analyte against a known internal standard. researchgate.net For complex organic molecules like OA-6129B₂, advanced 2D NMR techniques would have been employed to establish through-bond and through-space correlations, which are essential for assembling the complete molecular structure.
Mass spectrometry (MS) played a pivotal role in determining the molecular weight and elemental composition of OA-6129B₂. rsc.org High-resolution mass spectrometry would have provided the precise mass of the molecule, allowing for the calculation of its molecular formula. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure by revealing the nature of its constituent parts, such as the carbapenem core and the C-3 pantetheinyl side chain. nih.govrsc.org
Infrared (IR) spectroscopy was utilized to identify the key functional groups present in the OA-6129B₂ molecule. nih.gov The IR spectrum would have shown characteristic absorption bands for the β-lactam carbonyl group, amide functionalities within the side chain, and hydroxyl groups. nih.gov
Chemical Transformation Studies for Structural Confirmation
To further solidify the proposed structure of OA-6129B₂, chemical transformation studies were undertaken. nih.govjst.go.jp These studies involve converting the natural product into known compounds or derivatives whose structures can be unequivocally confirmed. For instance, the conversion of OA-6129B₂ into (5R, 6R)-6-[(R)-l-FLUOROETHYL]-7-OXO-3-[(N, N, N'-TRIMETHYL-CARBAMIMIDOYL)METHYL]THIO-l-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLIC ACID (88617) has been documented. jst.go.jpjst.go.jp Such transformations provide definitive proof of the stereochemistry and connectivity of the parent molecule.
Synthesis of Derivatives and Analogues of OA-6129B₂
The synthesis of derivatives and analogues of OA-6129B₂ has been a subject of interest for exploring structure-activity relationships and developing new therapeutic agents.
Research has been conducted on the preparation of carbapenem derivatives with modified C-2 carbon side chains starting from OA-6129 compounds. rsc.org One such study involved the creation of a derivative with a cyanoacetyl side chain. rsc.org This was achieved through the treatment of the S-oxide of an isopropylidene-protected form of OA-6129B₂ p-nitrobenzyl ester. rsc.org The structure of the resulting compound was confirmed by mass spectrometry and NMR spectroscopy. rsc.org
Preparation of S-Oxide Derivatives
The oxidation of the sulfur atom in the carbapenem nucleus to form S-oxide derivatives is a significant chemical transformation. This modification can be achieved through both chemical and enzymatic methods.
Chemically, the sulfoxidation of carbapenems can be accomplished using various oxidizing agents. For instance, mild and selective sulfoxidation of sulfide-containing compounds, analogous to the carbapenem core, has been demonstrated with molybdenum(VI) cis-dioxo catalysts. acs.org Another common laboratory method involves the use of meta-chloroperoxybenzoic acid (m-CPBA). acs.org
Enzymatically, the non-heme iron-dependent oxygenase ThnG, from Streptomyces cattleya, has been shown to catalyze the sequential desaturation and sulfoxidation of PS-5, a carbapenem structurally related to the OA-6129 family. researchgate.netnih.gov This enzymatic process suggests a potential biosynthetic route for the formation of S-oxide derivatives of carbapenems. The treatment of S-oxides of OA-6129 esters is a known step in the synthesis of other carbapenem derivatives, indicating that the S-oxides are accessible intermediates. rsc.org
Generation of Novel Carbapenem Compounds from OA-6129 Precursors
The OA-6129 group of antibiotics, including OA-6129B₂, serves as a valuable precursor for the semi-synthesis and biosynthesis of other novel carbapenem compounds. These transformations primarily involve modifications of the C-2 pantetheinyl side chain.
One significant pathway for generating novel carbapenems involves the enzymatic removal of the pantetheine (B1680023) side chain. A specific acylase, designated A933 acylase, isolated from Streptomyces fulvoviridis, catalyzes the depantothenylation of OA-6129 compounds. nih.govpnas.org This enzymatic cleavage yields the corresponding cysteaminyl-substituted carbapenems, such as PS-5, epithienamycins, and MM 17880. pnas.orgnih.gov The A933 acylase can also facilitate acyl exchange reactions with various acyl-CoAs, allowing for the introduction of different side chains at the C-2 position. nih.govpnas.org
Furthermore, the OA-6129 precursors can be chemically modified to introduce novel C-2 side chains. A notable method involves the treatment of the S-oxides of OA-6129 esters with nitromethane (B149229) to produce 2-(nitromethyl)carbapenems. These intermediates can then be converted into nitrile oxides, which subsequently undergo 1,3-dipolar cycloaddition reactions to yield carbapenems with isoxazolinyl or isoxadiazolinyl moieties at the C-2 position. rsc.org
Microbial phosphorylation represents another route to novel derivatives. The OA-6129 group of antibiotics can be phosphorylated at the primary hydroxyl group of the C-3 pantetheinyl side chain by Brevibacterium ammoniagenes using ATP. nih.gov This modification has been shown to alter the antimicrobial spectrum and improve stability against renal dehydropeptidase. nih.gov
Structure-Activity Relationship (SAR) Studies of OA-6129B₂ Analogues (Excluding Specific Clinical Efficacy)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity. rsc.orgrsc.org For carbapenem antibiotics, including analogues of OA-6129B₂, SAR studies have primarily focused on modifications at the C-2 side chain to understand their impact on antibacterial potency and stability against dehydropeptidase-1 (DHP-1), a key enzyme responsible for the in vivo degradation of many carbapenems.
The nature of the substituent at the C-2 position plays a critical role in the biological profile of carbapenems. clockss.org Studies on a variety of C-2 substituted carbapenems have revealed several key SAR principles:
Heterocyclic Substituents: The introduction of novel heterocyclic rings at the C-2 position has been extensively explored. For instance, a series of carbapenems with isoxazolin-2-yl, isoxazolidin-2-yl, and 2-pyrazolin-2-yl substituents were synthesized from a 2-vinylcarbapenem precursor. nih.gov The isoxazoline (B3343090) and isoxazolidine (B1194047) derivatives exhibited potent antibacterial activity but had moderate stability to human DHP-1. nih.gov In contrast, the pyrazoline-containing analogues showed excellent DHP-1 stability but had reduced potency against Gram-negative bacteria. nih.gov This highlights a common trade-off between antibacterial activity and DHP-1 stability.
Substitution on the Heterocycle: Further modification of the C-2 heterocyclic ring can fine-tune the activity and stability. For example, methyl substitution on the isoxazoline ring of the aforementioned derivatives improved DHP-1 stability but came at the cost of reduced antibacterial activity. nih.gov
Aromatic vs. Non-Aromatic Side Chains: In a study of penem (B1263517) antibiotics, which are structurally related to carbapenems, it was observed that the presence of an aromatic ring in the C-2 side chain led to a drastic reduction in activity against Mycobacterium tuberculosis. nih.govacs.org This suggests that for certain bacterial targets, non-aromatic C-2 side chains are preferred.
Basicity of the C-2 Side Chain: The basicity of the C-2 side chain is another important factor influencing the biological properties of carbapenems. clockss.org The development of meropenem (B701), a clinically successful carbapenem, involved the optimization of the C-2 side chain to have significantly less basicity compared to earlier carbapenems like imipenem (B608078). This modification contributed to its improved profile, including enhanced stability. clockss.org
Phosphorylation of the Side Chain: Microbial phosphorylation of the pantetheinyl side chain of OA-6129 compounds resulted in reduced antimicrobial activity against some Gram-positive bacteria but improved activity against certain Gram-negative organisms. nih.gov This modification also led to a significant increase in resistance to mouse renal dehydropeptidase and moderate resistance to the human enzyme. nih.gov
These SAR studies on carbapenem analogues provide a framework for the rational design of new derivatives based on the OA-6129B₂ scaffold, aiming to optimize antibacterial potency and metabolic stability.
Mechanistic Studies of Antibiotic Activity
Fundamental Mechanisms of Action for Carbapenem (B1253116) Antibiotics (General Principles)
Carbapenems are a class of β-lactam antibiotics known for their broad spectrum of activity and high potency against a wide range of bacteria. wikipedia.orgmicrobiologyresearch.org Their fundamental mechanism of action, like other β-lactam antibiotics, is the disruption of bacterial cell wall synthesis. microbenotes.comnih.gov This class of antimicrobials is often reserved for treating severe or multidrug-resistant infections. wikipedia.org The core structure of carbapenems, which features a β-lactam ring fused to a five-membered ring where a carbon atom replaces the sulfur atom found in penicillins, grants them significant stability against many bacterial β-lactamase enzymes. microbenotes.comasm.org
The primary mode of action for carbapenems is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. microbiologyresearch.orgnih.govcreative-biolabs.com These antibiotics interfere with the final step of peptidoglycan cross-linking, which is crucial for maintaining the structural integrity of the cell wall. microbenotes.comnih.gov By preventing this process, the bacterial cell wall becomes compromised and unable to withstand the internal osmotic pressure, leading to cell lysis and death. microbenotes.combiomol.com This bactericidal action is effective against both Gram-positive and Gram-negative bacteria. microbenotes.com For Gram-negative bacteria, carbapenems must first penetrate the outer membrane, often through porin channels, to reach their target site in the periplasmic space. microbiologyresearch.orgnih.gov
The molecular targets of all β-lactam antibiotics, including carbapenems, are the Penicillin-Binding Proteins (PBPs). wikipedia.orgcreative-biolabs.combiomol.com PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan assembly. microbenotes.combiomol.com Carbapenems form a covalent bond with the active site of these enzymes, effectively inactivating them. nih.govbiomol.com A key feature of carbapenems is their high affinity for multiple types of PBPs within a single bacterium. nih.govnih.gov For example, in Escherichia coli, meropenem (B701) targets PBP2, while in Staphylococcus aureus, it shows high-affinity binding to PBP1, PBP2, and PBP4. nih.gov This ability to bind to several essential PBP targets contributes to their potent and broad-spectrum bactericidal activity. nih.gov The structural similarity of the β-lactam core to the D-Ala-D-Ala terminus of the peptidoglycan substrate facilitates this binding and irreversible inhibition. nih.gov
Comparative Analysis of Antimicrobial Spectrum against Gram-Positive and Gram-Negative Bacteria (in vitro)
Antibiotic OA-6129B₂, as part of the OA-6129 group of carbapenems, demonstrates a broad spectrum of antimicrobial activity. mdpi.com In vitro studies confirm that it is an inhibitor of both Gram-positive and Gram-negative bacteria, as well as β-lactamase enzymes. americanchemicalsuppliers.com The OA-6129 group of compounds, produced by Streptomyces sp. OA-6129, has been shown to possess potent antimicrobial activities against this wide range of bacteria. mdpi.comnih.gov
The antimicrobial spectrum of an antibiotic is determined by testing its activity against various microbes in a laboratory setting. wikipedia.org While specific Minimum Inhibitory Concentration (MIC) data for OA-6129B₂ against a wide panel of organisms is not detailed in the available literature, the collective findings for the OA-6129 group indicate potent broad-spectrum capabilities.
Table 1: Representative Antimicrobial Activity of the OA-6129 Group
| Bacterial Type | General In Vitro Activity | Reference |
|---|---|---|
| Gram-Positive Bacteria | Potent inhibitory activity observed. | mdpi.comnih.gov |
| Gram-Negative Bacteria | Potent inhibitory activity observed. | mdpi.comnih.gov |
| β-Lactamase-Producing Strains | Inhibitory activity demonstrated. | americanchemicalsuppliers.com |
Synergistic Effects with Other Beta-Lactam Antibiotics (in vitro)
Combination therapy using multiple antibiotics is a strategy to enhance efficacy and overcome resistance. frontiersin.org In vitro studies have demonstrated synergistic effects when combining members of the OA-6129 antibiotic group with other conventional β-lactam antibiotics. nih.gov Specifically, synergism of compound OA-6129A was observed against β-lactamase-producing organisms like Proteus vulgaris and Citrobacter freundii. nih.gov This synergy often occurs when one β-lactam antibiotic, which may be a potent β-lactamase inhibitor, protects the other, more susceptible antibiotic from enzymatic degradation. nih.gov This allows the protected antibiotic to reach its PBP targets and exert its bactericidal effect. nih.gov
Table 2: Synergistic Activity of OA-6129A with Beta-Lactams
| Antibiotic Combination | Target Organism Type | Observed Effect | Reference |
|---|---|---|---|
| OA-6129A + Conventional β-lactam antibiotics | β-Lactamase-producing bacteria (e.g., Proteus vulgaris, Citrobacter freundii) | Synergism | nih.gov |
Stability Studies in Biological Matrices (e.g., Kidney Homogenates)
A critical property of carbapenems is their stability, particularly their susceptibility to hydrolysis by renal dehydropeptidase-I (DHP-I), an enzyme found in the brush border of the kidneys. microbenotes.comcreative-biolabs.com The instability of the first carbapenem, thienamycin (B194209), led to the co-administration of imipenem (B608078) with a DHP-I inhibitor, cilastatin. microbenotes.comcreative-biolabs.com
The OA-6129 group of new carbapenem compounds, including OA-6129B₂, has been evaluated for its stability in kidney homogenates from various animal species. nih.gov Research indicates that these compounds are slightly more stable than the carbapenem PS-5 in these biological matrices. nih.gov Furthermore, studies on phosphorylated derivatives of the OA-6129 group showed that phosphorylation significantly increased their resistance to mouse renal dehydropeptidase and moderately increased resistance to the human enzyme. nih.gov This enhanced stability is a noteworthy characteristic for the potential development of these compounds. nih.gov
Table 3: Stability of OA-6129 Compounds in Kidney Homogenates
| Compound Group | Comparison Compound | Relative Stability | Reference |
|---|---|---|---|
| OA-6129 Carbapenems | PS-5 | Slightly superior stability in kidney homogenates of various animal species. | nih.gov |
| Phosphorylated OA-6129 Carbapenems | Unphosphorylated OA-6129 Carbapenems | Significantly increased resistance to mouse renal dehydropeptidase; moderately increased resistance to human enzyme. | nih.gov |
Mechanisms of Antimicrobial Resistance Relevant to Carbapenems
Altered Target Sites: Modifications in Penicillin-Binding Proteins (PBPs)
The bactericidal action of β-lactam antibiotics, including carbapenems, stems from their ability to bind to and inactivate penicillin-binding proteins (PBPs). mdpi.com PBPs are bacterial enzymes located in the periplasmic space that are essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. mdpi.comnih.gov By inhibiting these enzymes, carbapenems disrupt cell wall synthesis, leading to cell lysis and death.
Bacteria can develop resistance to carbapenems by altering their PBPs. mdpi.comnih.gov This can occur through several mechanisms:
Mutations in PBP genes: Point mutations in the genes encoding PBPs can lead to amino acid substitutions that reduce the binding affinity of carbapenems to these target enzymes. mdpi.comund.edu
Acquisition of mosaic PBP genes: Bacteria can acquire new PBP genes or portions of genes from other resistant bacteria, resulting in "mosaic" PBPs with significantly reduced affinity for β-lactam antibiotics. und.edu
Overproduction of PBPs: In some cases, the overproduction of a particular PBP can titrate the antibiotic, contributing to resistance.
In Gram-positive bacteria like Staphylococcus aureus, the acquisition of the mecA gene, which codes for a low-affinity PBP (PBP2a), is the primary mechanism of methicillin (B1676495) and other β-lactam resistance. mdpi.com In Gram-negative bacteria, resistance due to PBP alterations is often seen in conjunction with other mechanisms, such as enzymatic inactivation or reduced permeability. nih.govund.edu For instance, studies in Acinetobacter baumannii have shown that alterations in the expression and molecular weight of various PBPs are associated with carbapenem (B1253116) resistance. nih.govebi.ac.uk
Reduced Permeability and Efflux Mechanisms
In Gram-negative bacteria, the outer membrane acts as a selective barrier that antibiotics must cross to reach their periplasmic targets, the PBPs. scispace.commdpi.com Carbapenems, being small hydrophilic molecules, typically diffuse through water-filled channels called porins. scispace.cometflin.com Bacteria can develop resistance by reducing the intracellular concentration of carbapenems through two main strategies: decreasing the influx of the antibiotic or actively pumping it out of the cell. ontosight.ainumberanalytics.comscispace.com
A common mechanism of carbapenem resistance in Gram-negative bacteria is the reduced expression or mutational alteration of outer membrane porins. etflin.comontosight.ai The loss or modification of these channels restricts the entry of carbapenems into the periplasmic space, thereby reducing their access to the target PBPs. ontosight.ainih.gov
In Klebsiella pneumoniae, the loss or modification of the major porins OmpK35 and OmpK36 is frequently associated with carbapenem resistance, particularly when combined with the production of AmpC β-lactamases or ESBLs. ontosight.ainih.gov Similarly, in Pseudomonas aeruginosa, the downregulation of the OprD porin is a primary mechanism of resistance to carbapenems like imipenem (B608078) and meropenem (B701). nih.govmdpi.com The genes encoding these porins can be transcriptionally downregulated or can acquire mutations that result in a non-functional or absent protein. nih.gov This resistance mechanism is often selected for during carbapenem therapy. ontosight.ai
Efflux pumps are transport proteins in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. nih.govd-nb.info The overexpression of these pumps can lead to multidrug resistance by reducing the intracellular concentration of antibiotics to sub-inhibitory levels. d-nb.infodiva-portal.org
In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is of particular clinical importance. d-nb.infodiva-portal.org These pumps are typically tripartite systems that span both the inner and outer membranes. diva-portal.org
In Pseudomonas aeruginosa, the increased expression of the MexAB-OprM efflux system is a significant contributor to carbapenem resistance, particularly for meropenem and doripenem. nih.govd-nb.infodiva-portal.org
In Enterobacteriaceae, the upregulation of the AcrAB-TolC efflux pump can also contribute to reduced susceptibility to carbapenems, often in concert with other resistance mechanisms. ontosight.aidiva-portal.org
The genes encoding these efflux pumps can be upregulated by mutations in their regulatory genes or in response to environmental stressors, including the presence of antibiotics. nih.govd-nb.info
Genetic Determinants of Resistance: Mobile Genetic Elements and Chromosomal Mutations
The evolution and spread of carbapenem resistance are complex phenomena driven by a variety of genetic events. These can be broadly categorized into two main mechanisms: the acquisition of resistance genes through mobile genetic elements and the development of chromosomal mutations that alter bacterial physiology. These genetic determinants can act independently or in concert to confer high levels of resistance to carbapenem antibiotics.
The acquisition of resistance is often facilitated by mobile genetic elements (MGEs), which are segments of DNA that can move within a genome or be transferred between different bacteria. nih.govfrontiersin.org This horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of resistance determinants across various bacterial species and geographical locations. frontiersin.orgasm.orgnih.gov Key MGEs involved in the spread of carbapenem resistance include plasmids, transposons, and integrons. frontiersin.orgasm.org
Plasmids, in particular, play a crucial role in the dissemination of carbapenemase genes. nih.govasm.org These extrachromosomal DNA molecules can carry multiple antibiotic resistance genes, leading to multidrug-resistant phenotypes. asm.orgfrontiersin.org The presence of carbapenemase genes on conjugative plasmids allows for their efficient transfer to other bacteria, accelerating the spread of resistance. asm.org
In addition to the acquisition of new genetic material, resistance to carbapenems can also arise from spontaneous mutations in the bacterial chromosome. nih.govresearchgate.net These mutations typically affect the expression or function of proteins involved in antibiotic uptake or efflux. A common mechanism involves mutations in genes encoding outer membrane porins, which act as channels for antibiotics to enter the bacterial cell. nih.govnih.gov Loss-of-function mutations in these porin genes can significantly reduce the influx of carbapenems, thereby decreasing their intracellular concentration and effectiveness. nih.govmedrxiv.org Another chromosomal resistance mechanism is the upregulation of efflux pumps, which actively transport antibiotics out of the bacterial cell. nih.govmedrxiv.org Mutations in the regulatory genes of these pumps can lead to their overproduction, resulting in enhanced efflux of carbapenems and other antibiotics. nih.govkoreamed.org
It is important to note that resistance often emerges from a combination of these genetic determinants. For instance, a bacterium may acquire a plasmid carrying a carbapenemase gene and subsequently develop a porin mutation, leading to a synergistic increase in resistance levels. medrxiv.orgnih.gov The interplay between mobile genetic elements and chromosomal mutations creates a dynamic and evolving landscape of carbapenem resistance.
Research Findings on Genetic Determinants of Carbapenem Resistance
A variety of studies have elucidated the specific genetic elements and mutations responsible for carbapenem resistance in different bacterial species. The following tables summarize some of the key findings in this area.
| Mobile Genetic Element | Associated Carbapenemase Genes | Bacterial Species | Key Findings |
| Plasmids (various Inc types) | blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP | Enterobacterales (e.g., K. pneumoniae, E. coli) | Plasmids are the primary vehicles for the horizontal transfer of major carbapenemase genes, often carrying multiple other resistance determinants. nih.govasm.orgfrontiersin.orgnih.gov |
| Transposons (e.g., Tn4401) | blaKPC | Klebsiella pneumoniae | The blaKPC gene is frequently located within the Tn4401 transposon, which facilitates its mobilization between plasmids and the chromosome. asm.org |
| Integrons | blaVIM, blaIMP | Pseudomonas aeruginosa, Acinetobacter baumannii | Integrons are genetic platforms that can capture and express cassettes containing various resistance genes, including those for metallo-β-lactamases. brieflands.com |
| Chromosomal Mutation | Affected Gene/System | Bacterial Species | Consequence of Mutation |
| Porin Loss/Modification | oprD | Pseudomonas aeruginosa | Inactivation or downregulation of the OprD porin is a major mechanism of resistance to imipenem and, to a lesser extent, other carbapenems. koreamed.orgacm.or.krasm.org |
| Porin Loss/Modification | ompK35/ompK36 | Klebsiella pneumoniae | Loss-of-function mutations in these porin genes, often in combination with the production of ESBLs or AmpC β-lactamases, lead to carbapenem resistance. medrxiv.orgnih.govfrontiersin.org |
| Efflux Pump Upregulation | mexAB-oprM, mexXY-oprM | Pseudomonas aeruginosa | Overexpression of these efflux systems contributes to resistance against multiple antibiotics, including some carbapenems. nih.govkoreamed.org |
| Efflux Pump Upregulation | AcrAB-TolC | Enterobacterales | Increased expression of this efflux pump can contribute to reduced susceptibility to carbapenems, particularly when combined with other resistance mechanisms. frontiersin.org |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Isolation and Purification
The isolation and purification of Antibiotic OA-6129B₂ from the fermentation broth of Streptomyces sp. OA-6129 is a multi-step process that relies on a series of chromatographic techniques. This process is designed to separate the various components of the OA-6129 complex, which includes OA-6129A, B₁, B₂, and C, from each other and from other impurities present in the culture filtrate.
Thin-Layer Chromatography (TLC)
While specific Thin-Layer Chromatography (TLC) data for OA-6129B₂ is not extensively detailed in the available literature, TLC is a fundamental technique used in natural product chemistry for the rapid analysis of fractions and monitoring the progress of purification. For related compounds like penicillins and cephalosporins, a developing solvent system of 0.1 M acetate (B1210297) buffer-saturated n-butanol-methanol (4:3:1) on an S-81-cellulose layer has been shown to be effective. It is plausible that similar systems would be adapted for the initial separation and identification of the different carbapenem (B1253116) components in the OA-6129 complex.
Column Chromatography
Column chromatography is a cornerstone for the preparative scale isolation of OA-6129B₂. The initial step involves adsorbing the culture filtrate onto an Amberlite IR-120B (H⁺ form) column, followed by elution with 2% aqueous pyridine. The eluate is then concentrated and applied to a Diaion HP-20 column, which is first washed with water and then eluted with 30% aqueous methanol (B129727) to yield active fractions.
Further purification is achieved using ion-exchange and size-exclusion chromatography. The crude powder obtained from the previous step is subjected to column chromatography on QAE-Sephadex A-25 (Cl⁻ form). Elution with a linear gradient of sodium chloride (0–1.0M) separates the components into two main active fractions. Fraction II, containing OA-6129B₂ and OA-6129C, is then purified by Sephadex G-10 column chromatography. The final purification step for OA-6129B₂ involves preparative reverse-phase high-performance liquid chromatography (HPLC) on a Nucleosil 7C₁₈ column, yielding the pure compound.
Advanced Spectroscopic and Spectrometric Methods for Structural Analysis
Once purified, the structural elucidation of Antibiotic OA-6129B₂ is accomplished through a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry of the molecule.
The molecular formula of the sodium salt of OA-6129B₂ was determined to be C₂₀H₃₀N₃O₈SNa through elemental analysis and fast atom bombardment mass spectrometry (FD-mass spectrometry). The OA-6129 antibiotics exhibit a characteristic UV absorption maximum at 297 nm in a 0.01 M phosphate (B84403) buffer (pH 7.0).
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal in determining the precise structure of OA-6129B₂. The structure was elucidated by comparing its ¹³C and ¹H NMR spectra with those of the closely related compound, OA-6129A. For OA-6129A, detailed analysis of its ¹³C and ¹H NMR spectra, with the aid of techniques such as selective proton decoupling, INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), and ¹H-¹³C shift correlation, was used to assign the complete structure. This comprehensive data for OA-6129A served as a reference for confirming the structural modifications present in OA-6129B₂.
| Spectroscopic Data for OA-6129B₂ | |
| Technique | Observation |
| Molecular Formula | C₂₀H₃₀N₃O₈SNa |
| UV λmax (0.01 M phosphate buffer, pH 7.0) | 297 nm |
| ¹H NMR | Compared with OA-6129A for structural elucidation. |
| ¹³C NMR | Compared with OA-6129A for structural elucidation. |
Pre Clinical Antimicrobial Efficacy and Stability Studies Excluding Human Clinical Data
In Vitro Susceptibility Testing against Bacterial Isolates
The OA-6129 group of carbapenems, including OA-6129B₂, has demonstrated notable in vitro antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Research indicates that these compounds are effective inhibitors of beta-lactamase, a key mechanism of bacterial resistance to beta-lactam antibiotics.
A study highlighted that the phosphorylation of the OA-6129 carbapenems at the primary hydroxyl group of the C-3 pantetheinyl side chain influences their antimicrobial spectrum. nih.gov This chemical modification was observed to decrease activity against certain Gram-positive bacteria while enhancing efficacy against some Gram-negative organisms. nih.gov
| Category | Activity | Source |
| Gram-positive bacteria | Potent activity, though can be reduced by phosphorylation. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |
| Gram-negative bacteria | Potent activity, which can be improved by phosphorylation. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |
| Beta-lactamase producing bacteria | Effective inhibition. |
Further research is required to establish a detailed profile of the in vitro susceptibility of various bacterial isolates to OA-6129B₂.
Evaluation of Stability in Relevant Biological Systems
The stability of carbapenem (B1253116) antibiotics in biological systems is a critical factor for their potential therapeutic efficacy. The OA-6129 group of compounds has been evaluated for its stability in the presence of kidney homogenates from various animal species. nih.gov These studies revealed that the new carbapenem compounds, including by extension OA-6129B₂, were slightly more stable than the related carbapenem, PS-5. nih.gov
Furthermore, the phosphorylation of the OA-6129 carbapenems has been shown to confer increased resistance to degradation by mouse renal dehydropeptidase, and moderate resistance to the human equivalent of this enzyme. nih.gov This suggests a potential mechanism for enhancing the stability of these compounds in a biological environment.
Pharmacokinetic and Pharmacodynamic Modeling (Pre-clinical, conceptual)
Specific pre-clinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling for Antibiotic OA-6129B₂ has not been detailed in the available research. However, based on its classification as a carbapenem and its known biological activities, a conceptual framework can be outlined.
The primary role of OA-6129B₂ identified in the literature is as a direct precursor in the biosynthesis of other carbapenems, such as PS-5 and epithienamycins. nih.govresearchgate.net This biosynthetic relationship suggests that the pharmacokinetic properties of OA-6129B₂ would be a critical determinant of the production yields of these downstream antibiotics in fermentation processes. Mutant strains of Streptomyces fulvoviridis have been specifically developed for the enhanced fermentative production of OA-6129B₂.
Conceptually, the PK/PD profile of OA-6129B₂ would be governed by factors typical for carbapenems, including its absorption, distribution, metabolism, and excretion characteristics. Its stability against renal dehydropeptidases, which can be enhanced by phosphorylation, is a key pharmacokinetic consideration. nih.gov From a pharmacodynamic perspective, its beta-lactamase inhibitory activity is a crucial feature that would influence its efficacy, both as a standalone agent and potentially in synergy with other beta-lactam antibiotics. nih.gov
Future Directions in Oa 6129b₂ Research
Elucidation of Remaining Biosynthetic Steps and Regulatory Mechanisms
While the general framework of carbapenem (B1253116) biosynthesis is established, the specific enzymatic steps and regulatory networks governing the production of OA-6129B₂ in Streptomyces species are not fully elucidated. Future research will need to focus on identifying and characterizing the enzymes responsible for the unique structural modifications of the OA-6129 family.
Detailed Research Findings:
Mutagenesis studies on Streptomyces fulvoviridis A933 17M9, a known producer of the OA-6129 group, have provided significant insights into the bioconversion sequence. By creating blocked mutants, researchers have demonstrated a likely biosynthetic pathway involving sequential hydroxylation at the C-8 position, followed by isomerization at C-6, and finally sulfation at the C-8 hydroxyl group. nih.gov This has been instrumental in understanding the order of enzymatic reactions.
Further genomic and biochemical studies are required to identify the specific genes and enzymes responsible for each of these steps. For instance, the sulfotransferase that acts on the C-8 hydroxyl group remains to be isolated and characterized. Understanding its substrate specificity could open avenues for chemoenzymatic synthesis of novel carbapenem derivatives.
The regulation of the OA-6129B₂ biosynthetic gene cluster is another critical area of investigation. In many Streptomyces species, antibiotic production is controlled by a complex hierarchy of regulatory genes, including pathway-specific regulators and global regulators that respond to environmental and physiological signals. oup.comresearchgate.net For example, in the biosynthesis of the related carbapenem MM 4550 by Streptomyces argenteolus, two regulatory mechanisms involving proteins encoded by cmmI and a two-component system, cmm22/23, have been identified. nih.gov Given the structural similarities between MM 4550 and the OA-6129 carbapenems, it is plausible that homologous regulatory systems exist for OA-6129B₂. Future research should aim to identify these regulatory elements and understand how they control the expression of the biosynthetic genes. This knowledge is crucial for developing strategies to enhance the production of OA-6129B₂ through metabolic engineering.
Rational Design and Synthesis of Novel OA-6129B₂ Analogues with Enhanced Properties
The chemical scaffold of OA-6129B₂ provides a foundation for the rational design and synthesis of novel carbapenem analogues. The goal of such endeavors is to create new compounds with improved properties, such as enhanced antibacterial activity against resistant strains, greater stability against β-lactamases and human renal dehydropeptidase-1 (DHP-1), and an optimized pharmacokinetic profile.
Detailed Research Findings:
The core strategy in designing new carbapenem analogues revolves around modifying the side chains at the C-2 and C-6 positions of the carbapenem nucleus. Structure-activity relationship (SAR) studies have shown that these modifications can significantly impact the compound's biological activity and stability. nih.gov For example, the introduction of a 1β-methyl group has been a successful strategy to impart stability against DHP-1, as seen in the case of meropenem (B701).
Future research could explore the synthesis of OA-6129B₂ analogues that incorporate various heterocyclic moieties at the C-2 position, a strategy that has been shown to influence both antibacterial spectrum and DHP-1 stability. nih.gov The unique pantetheinyl side chain of the OA-6129 group offers a particularly interesting point for modification. Enzymatic or chemical cleavage and replacement of this side chain with other functional groups could lead to novel compounds with distinct properties.
Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the interactions of designed analogues with bacterial penicillin-binding proteins (PBPs) and β-lactamases. nih.gov This in silico approach can help prioritize the synthesis of compounds with the highest potential for success, thereby streamlining the drug discovery process. By combining chemical synthesis with computational modeling, researchers can systematically explore the chemical space around the OA-6129B₂ scaffold to identify new and potent carbapenem antibiotics.
Investigation of Resistance Mechanisms Specific to OA-6129B₂ (if unique)
Bacterial resistance to carbapenems is a major public health concern. While general mechanisms of carbapenem resistance are well-documented, it is crucial to investigate whether there are resistance mechanisms that are unique to OA-6129B₂. Such knowledge would be vital for predicting its long-term clinical efficacy and for developing strategies to circumvent resistance.
Detailed Research Findings:
The primary mechanisms of carbapenem resistance in bacteria include:
Enzymatic degradation: Production of carbapenem-hydrolyzing enzymes, known as carbapenemases (e.g., KPC, NDM, VIM, IMP, and OXA-48), is the most significant mechanism of resistance. nih.govnih.gov
Reduced permeability: Mutations in or loss of outer membrane porins, such as OprD in Pseudomonas aeruginosa, can restrict the entry of carbapenems into the bacterial cell. nih.govreactgroup.org
Efflux pumps: Active transport of the antibiotic out of the cell by efflux pumps can reduce its intracellular concentration to sub-therapeutic levels. reactgroup.org
Target modification: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, can reduce their affinity for the drug. reactgroup.orgfrontiersin.org
Currently, there is no published evidence to suggest that there are resistance mechanisms unique to OA-6129B₂. It is likely that bacteria would employ the same general mechanisms of resistance against OA-6129B₂ as they do against other carbapenems. However, the specific chemical structure of OA-6129B₂, particularly its side chain, might influence its susceptibility to certain resistance mechanisms. For example, the bulky pantetheinyl side chain could potentially hinder its recognition and hydrolysis by some carbapenemases or its transport by certain efflux pumps.
Future research should focus on exposing a range of clinically relevant bacterial pathogens to OA-6129B₂ and selecting for resistant mutants. Whole-genome sequencing of these mutants would allow for the identification of the genetic basis of resistance. This approach could reveal if novel resistance mechanisms emerge or if specific mutations in known resistance genes are preferentially selected.
Exploration of New Biotechnological Approaches for Production and Derivatization
The industrial production of carbapenems is often challenging due to the complexity of their biosynthesis and the relatively low yields from native producing organisms. Biotechnological approaches, including metabolic engineering and biocatalysis, offer promising avenues for improving the production of OA-6129B₂ and for creating novel derivatives.
Detailed Research Findings:
Metabolic engineering of the producing Streptomyces strains is a key strategy for enhancing antibiotic yields. This can involve overexpressing pathway-specific regulatory genes, deleting genes for competing metabolic pathways to increase the flux of precursors towards carbapenem biosynthesis, and optimizing fermentation conditions. researchgate.nettandfonline.comasm.org For instance, engineering the primary carbon metabolism in Streptomyces lividans to increase the supply of precursors for antibiotic synthesis has been shown to be an effective strategy. asm.org
Heterologous expression of the OA-6129B₂ biosynthetic gene cluster in a more genetically tractable host, such as Escherichia coli or a model Streptomyces species, could also be explored. researchgate.net This approach can simplify the optimization of production and facilitate the engineering of the biosynthetic pathway to produce novel analogues.
Biocatalysis and enzymatic derivatization represent another exciting frontier. The enzymes from the OA-6129B₂ biosynthetic pathway, once identified and characterized, could be used as biocatalysts for the in vitro synthesis of the carbapenem core or for the modification of specific positions on the molecule. For example, the acylase from S. fulvoviridis, which is involved in the processing of the pantetheine (B1680023) side chain, could potentially be used to attach different side chains to the carbapenem nucleus. pnas.org Furthermore, other enzymes, such as halogenases, could be used to create derivatized intermediates that can then be subjected to further chemical modifications, such as cross-coupling reactions, to generate a diverse library of novel compounds. acs.org
Comparative Genomic and Proteomic Studies of Producer Strains and Resistant Organisms
Advances in omics technologies provide powerful tools for understanding the biology of OA-6129B₂ at a systems level. Comparative genomics and proteomics can offer deep insights into the evolution of its biosynthetic pathway, the mechanisms of its regulation, and the bacterial response to its presence.
Detailed Research Findings:
Comparative genomics of different Streptomyces strains, including producers of OA-6129B₂ and related carbapenems, can reveal the diversity and evolution of their biosynthetic gene clusters. nih.govnih.govfrontiersin.org Such studies can help identify conserved genes that are essential for carbapenem biosynthesis, as well as variable genes that may be responsible for the structural diversity of the produced compounds. By comparing the genomes of high- and low-producing strains, it may be possible to identify genetic elements that are important for efficient production.
Comparative proteomics can be used to study the differences in protein expression between producer strains grown under different conditions or between producer and non-producer strains. This can help to identify proteins that are involved in the regulation of biosynthesis or in providing the necessary precursors.
Furthermore, comparing the proteomic profiles of susceptible and resistant bacteria upon exposure to OA-6129B₂ can elucidate the molecular mechanisms of resistance. For example, an increase in the expression of specific efflux pumps or carbapenemases in the resistant strain would provide direct evidence for their role in resistance. Proteomic studies on carbapenem-resistant Klebsiella pneumoniae have revealed changes in the expression of outer membrane proteins and other factors that contribute to resistance. diva-portal.org A similar approach could be applied to study resistance to OA-6129B₂.
By integrating genomic and proteomic data, a more comprehensive picture of the biology of OA-6129B₂ can be constructed. This knowledge will be invaluable for the rational design of improved production strains and for the development of strategies to combat resistance.
Q & A
Q. What standardized in vitro models are recommended for initial efficacy assessment of OA 6129B₂ against multidrug-resistant pathogens?
Methodological Answer: Use Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocols to determine minimum inhibitory concentrations (MICs) against reference bacterial strains. Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay reproducibility . For biofilm models, employ static or flow-cell systems with confocal microscopy to quantify biomass reduction .
Q. How should researchers statistically address variability in OA 6129B₂'s efficacy across bacterial strains?
Methodological Answer: Apply ANOVA with post-hoc Tukey tests to compare MIC distributions across strains. Use multivariate regression to adjust for confounding variables like inoculum size or growth medium composition. Propensity scoring can mitigate bias in observational studies .
Q. What quality control measures ensure reproducibility in OA 6129B₂ susceptibility testing?
Methodological Answer: Adhere to CLSI guidelines for antimicrobial susceptibility testing (AST), including standardized inoculum preparation (e.g., 0.5 McFarland standard) and incubation conditions (35°C ± 2°C for 16–20 hours). Validate results using CLSI-recommended reference strains and repeat experiments across multiple batches .
Q. What ethical frameworks govern preclinical studies of OA 6129B₂ in animal models?
Methodological Answer: Follow Institutional Animal Care and Use Committee (IACUC) protocols, ensuring adherence to the "3Rs" (Replacement, Reduction, Refinement). For infection models, define humane endpoints (e.g., weight loss ≥20%) and justify sample sizes via power analysis .
Q. How can researchers design surveys to assess OA 6129B₂ prescribing patterns in clinical settings?
Methodological Answer: Use validated questionnaires with closed dichotomous or Likert-scale questions to minimize bias. Pilot-test surveys for clarity and revise ambiguous phrasing (e.g., replace "Do you overprescribe antibiotics?" with neutral alternatives). Ensure confidentiality and stratified sampling for representativeness .
Advanced Research Questions
Q. What experimental designs optimize detection of OA 6129B₂ synergies with other antimicrobials?
Methodological Answer: Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For time-kill studies, use a starting inoculum of ~10⁶ CFU/mL and sample at 0, 6, 12, and 24 hours. Validate synergies with Bliss independence or Loewe additivity models .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling inform OA 6129B₂ dosing in animal studies?
Methodological Answer: Conduct Monte Carlo simulations using plasma concentration-time data to estimate the probability of target attainment (PTA). Integrate PK/PD indices (e.g., AUC/MIC) with in vivo efficacy data to optimize dosing regimens for neutropenic murine thigh models .
Q. What genomic methodologies identify emerging resistance to OA 6129B₂ during surveillance?
Methodological Answer: Perform whole-genome sequencing (WGS) of isolates with elevated MICs. Use tools like ResFinder or CARD to detect resistance genes. Validate mutations via allelic exchange experiments and quantify resistance stability through serial passage assays .
Q. How can machine learning predict OA 6129B₂'s activity against novel resistance mechanisms?
Methodological Answer: Train neural networks on datasets linking bacterial genomic features (e.g., SNP profiles, efflux pump expression) to MIC values. Validate models using k-fold cross-validation and external datasets from antimicrobial resistance surveillance programs .
Q. What techniques validate OA 6129B₂'s target engagement in polymicrobial biofilms?
Methodological Answer: Use fluorescence in situ hybridization (FISH) with species-specific probes to map OA 6129B₂ penetration. Quantify transcriptional responses via RNA-seq of biofilm-resident bacteria pre- and post-treatment. Correlate findings with scanning electron microscopy (SEM) structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
